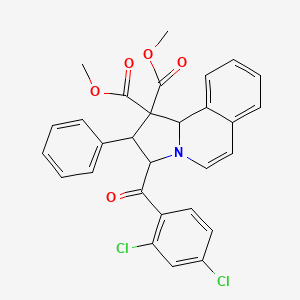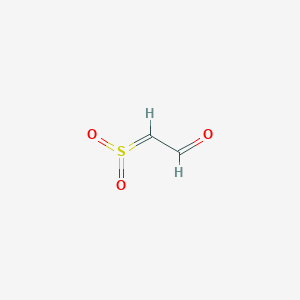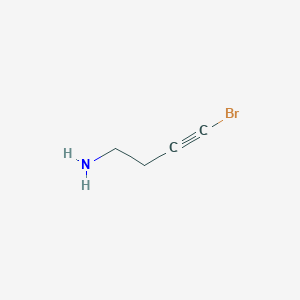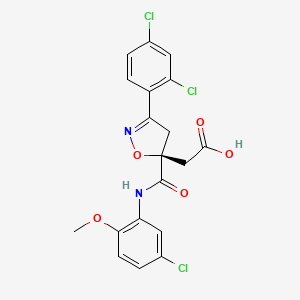
3,6-Dichloro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse range of biological and chemical properties. Benzoxazines are characterized by their oxazine ring fused with a benzene ring, making them an important class of compounds in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2H-1,4-benzoxazine typically involves the reaction of 3,6-dichloroaniline with formaldehyde and phenol under acidic conditions. This reaction forms the oxazine ring through a Mannich-type condensation reaction. The reaction is usually carried out in a solvent such as toluene or isopropanol and requires a catalyst like platinum on carbon (Pt/C) under hydrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzoxazines.
Scientific Research Applications
3,6-Dichloro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of high-performance polymers and resins
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2H-1,4-benzoxazine involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, making it a potential candidate for anticancer therapies . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,4-benzoxazine
- **6-Chloro-
Properties
CAS No. |
918968-04-4 |
|---|---|
Molecular Formula |
C8H5Cl2NO |
Molecular Weight |
202.03 g/mol |
IUPAC Name |
3,6-dichloro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-1-2-7-6(3-5)11-8(10)4-12-7/h1-3H,4H2 |
InChI Key |
NZRYGYYMJLJCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(O1)C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)

![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)




![4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12614818.png)



